1,1,3,3,4,6-Hexamethylindan-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
57244-53-8 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1,1,3,3,4,6-hexamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C15H22O/c1-9-7-11-12(10(2)13(9)16)15(5,6)8-14(11,3)4/h7,16H,8H2,1-6H3 |
InChI Key |
JNNVYXVBGLWKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)C(CC2(C)C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for the Hexamethylindan Core
The formation of the bicyclic indan (B1671822) structure, heavily substituted with methyl groups, relies on powerful reactions that build the carbon framework.
The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. byjus.com In the context of synthesizing the indan skeleton, Friedel-Crafts alkylation can be employed to form the five-membered ring fused to the benzene (B151609) ring. This electrophilic aromatic substitution typically involves reacting an aromatic compound with an alkyl halide or an alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com
The mechanism begins with the Lewis acid activating the alkylating agent to generate a carbocation electrophile. pw.live This electrophile is then attacked by the electron-rich aromatic ring, forming a new carbon-carbon bond and an arenium ion intermediate, which is stabilized by resonance. libretexts.org Deprotonation of the intermediate restores aromaticity and yields the alkylated product. mt.com One of the challenges in this approach is controlling polyalkylation, as the initial alkyl group added to the ring activates it for further substitution. pw.livelibretexts.org
Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles widely used for creating new carbon-carbon bonds. wikipedia.orgbyjus.com In the synthesis of 1,1,3,3,4,6-Hexamethylindan-5-ol, Grignard reagents like methylmagnesium bromide (CH₃MgBr) are instrumental for introducing the multiple methyl groups onto the indan framework.
This is often achieved by reacting the Grignard reagent with carbonyl-containing precursors, such as ketones or esters, on the indan skeleton. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of an alcohol after an acidic workup. byjus.comsigmaaldrich.com For instance, a ketone on the indan ring can be converted to a tertiary alcohol with two new methyl groups by reacting with excess methylmagnesium bromide. This process can be repeated or combined with other reactions to achieve the desired hexamethyl substitution pattern.
Given the complexity of the target molecule, its synthesis invariably involves a multi-step sequence starting from simpler, more readily available precursors. ontosight.ailumenlearning.com Such a synthesis requires careful strategic planning, often conceptualized through retrosynthetic analysis, where the target molecule is mentally deconstructed into simpler starting materials. lumenlearning.comyoutube.com
A plausible synthetic pathway might begin with a Friedel-Crafts reaction to construct a basic indanone core. This intermediate could then undergo a series of methylation steps. For example, alpha-methylation of the indanone could be followed by Grignard additions to the ketone. The synthesis of related compounds, such as formylated hexamethylindanes, has been documented, underscoring the utility of multi-step pathways in accessing this class of molecules. google.com Each step—from building the carbon framework to adding each functional group—must be chosen to avoid unwanted side reactions and ensure the correct stereochemistry and regiochemistry. libretexts.org
Table 1: Key Synthetic Reactions for the Hexamethylindan Core
| Reaction Type | Typical Reagents | Purpose in Synthesis | Key Characteristics |
| Friedel-Crafts Alkylation | Aromatic Ring, Alkyl Halide/Alkene, Lewis Acid (e.g., AlCl₃) | Forms the fused indan ring skeleton by C-C bond formation. byjus.commt.com | Electrophilic aromatic substitution; can be prone to carbocation rearrangements and polyalkylation. pw.livemasterorganicchemistry.com |
| Grignard Reaction | Organomagnesium Halide (e.g., CH₃MgBr), Ketone/Ester | Introduces methyl groups onto the indan framework. wikipedia.orgsigmaaldrich.com | Powerful nucleophilic addition to carbonyls; highly reactive and sensitive to acidic protons. sigmaaldrich.com |
| Multi-Step Synthesis | Varies (combination of multiple reactions) | Constructs the complex target molecule from simple precursors. lumenlearning.com | Involves strategic planning (retrosynthesis) to control the sequence of bond formations and functional group introductions. youtube.comlibretexts.org |
Functional Group Introduction and Modification Strategies
After the assembly of the hexamethylindan core, the final steps involve the precise introduction and potential modification of the hydroxyl (-OH) group.
Placing the hydroxyl group specifically at the C-5 position of the hexamethylindan ring requires a regioselective method. Direct oxidation of the aromatic C-H bond is often difficult to control. A more common strategy involves introducing a different functional group that can be converted to a hydroxyl group.
For example, the hexamethylindan core could first undergo formylation (introduction of a -CHO group), a reaction related to Friedel-Crafts acylation, to produce a hexamethylindan-5-carboxaldehyde. google.com This aldehyde can then be selectively reduced to the corresponding primary alcohol, 1,1,3,3,4,6-Hexamethylindan-5-methanol, using a mild reducing agent. Alternatively, if an acetyl group is introduced, subsequent Baeyer-Villiger oxidation could yield an acetate (B1210297) ester, which can then be hydrolyzed to the desired phenol (B47542) (indan-5-ol). The choice of method depends on the available precursors and the need to control the position of the final hydroxyl group.
Once the hydroxyl group is in place, it serves as a versatile chemical handle for further transformations. nih.gov The -OH group in this compound can participate in a variety of reactions common to alcohols. ontosight.ai
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (1,1,3,3,4,6-Hexamethylindan-5-one) using various oxidizing agents.
Esterification: It can react with carboxylic acids or their derivatives to form esters.
Etherification: Formation of ethers is possible through reactions like the Williamson ether synthesis.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide. This activation allows for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups. nih.gov
These interconversions are valuable for creating derivatives of the parent compound, which can be used to explore structure-activity relationships in various chemical applications.
Table 2: Strategies for Hydroxyl Group Introduction and Interconversion
| Process | Typical Reagents | Resulting Functional Group | Purpose |
| Formylation & Reduction | 1. CO/HCl/Lewis Acid2. NaBH₄ or LiAlH₄ | Aldehyde, then Alcohol | Introduces -OH group via a controllable intermediate. |
| Oxidation | PCC, CrO₃, or Swern Oxidation | Ketone | Converts the alcohol into a carbonyl group. ontosight.ai |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Forms an ester linkage. ontosight.ai |
| Conversion to Halide | PBr₃, SOCl₂, or CBr₄/Ru(bpy)₃Cl₂ | Alkyl Halide | Activates the position for nucleophilic substitution. nih.gov |
Optimization of Synthetic Efficiency and Selectivity
The synthesis of this compound, a highly substituted indan derivative, presents considerable challenges in achieving high efficiency and selectivity. The intricate arrangement of multiple methyl groups on the indan framework necessitates precise control over the reaction conditions to favor the formation of the desired isomer and minimize the production of unwanted byproducts. Key areas of focus in optimizing the synthesis include managing the regiochemistry of methylation and preventing over-alkylation, as well as controlling for undesired side reactions.
The introduction of multiple methyl groups onto the aromatic ring and the indan core is a critical step in the synthesis of this compound. This is typically achieved through Friedel-Crafts alkylation reactions. However, these reactions are notoriously difficult to control, often leading to a mixture of products with varying degrees of alkylation and different substitution patterns. rsc.orgjk-sci.com
The primary challenge lies in controlling the regioselectivity of the methylation process. The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. rsc.orgstackexchange.com This inherent directing effect can be exploited to guide the incoming methyl groups to the desired positions. However, the presence of multiple activating groups can lead to a complex mixture of isomers. rsc.org The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction towards the desired product. Lewis acids, which are commonly used as catalysts in Friedel-Crafts reactions, can be varied in their activity to influence the product distribution. jk-sci.com For instance, milder Lewis acids may favor mono-alkylation, while stronger ones can promote poly-alkylation. jk-sci.com
Over-alkylation is another significant hurdle. rsc.org Once the first methyl group is introduced, the aromatic ring becomes even more activated, making it susceptible to further alkylation. To circumvent this, a stoichiometric excess of the aromatic substrate can be employed to increase the probability of the alkylating agent reacting with an un-substituted ring. jk-sci.com Additionally, the choice of the alkylating agent is crucial. Bulky alkylating agents can sterically hinder over-alkylation.
Recent advancements in catalysis have offered new avenues for controlling regioselectivity. The use of sterically hindered catalysts or directing groups that can coordinate with the substrate and the reagent can help to achieve site-selective alkylation. orgsyn.org For instance, rhenium-catalyzed ortho-alkylation of phenols has been shown to be highly selective for the introduction of an alkyl group at the position ortho to the hydroxyl group, and the reaction typically stops after mono-alkylation. orgsyn.org While not directly applied to the synthesis of this specific indan, such methodologies highlight the potential for developing more selective synthetic routes.
Beyond the challenges of regioselectivity and over-alkylation, the synthesis of this compound is also plagued by the potential for various side reactions that can significantly lower the yield and complicate the purification of the final product. One of the major side reactions in Friedel-Crafts alkylation is carbocation rearrangement. khanacademy.orgmasterorganicchemistry.com Although methylation with simple methyl halides does not typically involve rearrangement, the formation of the indan ring itself may proceed through intermediates that are prone to rearrangement, leading to the formation of isomeric indan skeletons.
The phenolic hydroxyl group can also participate in side reactions. O-alkylation, where the alkyl group attaches to the oxygen atom of the hydroxyl group to form an ether, is a common competing reaction. stackexchange.comgoogle.com The balance between C-alkylation (on the aromatic ring) and O-alkylation is influenced by factors such as the choice of solvent, base, and temperature. stackexchange.comgoogle.com
Furthermore, the harsh conditions often employed in Friedel-Crafts reactions, such as the use of strong Lewis acids, can lead to the degradation of starting materials and products. jk-sci.com This can result in the formation of complex mixtures of byproducts that are difficult to separate from the desired compound. The management of these side reactions often involves a careful optimization of reaction parameters, including temperature, reaction time, and the incremental addition of reagents.
The table below summarizes some of the potential side reactions and byproducts in the synthesis of this compound.
| Side Reaction | Potential Byproducts | Mitigation Strategies |
| Over-alkylation | Heptamethylindan- and octamethylindan-derivatives | Use of excess aromatic substrate, milder reaction conditions, sterically hindered catalysts. jk-sci.com |
| Isomerization | Indan isomers with different methyl group positions | Careful selection of catalyst and reaction temperature to control carbocation stability. |
| O-alkylation | 1,1,3,3,4,6-Hexamethyl-5-methoxyindan | Choice of solvent and base to favor C-alkylation over O-alkylation. stackexchange.comgoogle.com |
| Degradation | Complex mixture of polymeric and fragmented aromatic compounds | Use of milder catalysts and lower reaction temperatures. jk-sci.com |
Principles of Sustainable Synthesis and Green Chemistry Applications
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.comrsc.org The application of these principles to the synthesis of this compound can lead to more environmentally benign and economically viable production methods.
One of the key tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. echemi.com Traditional Friedel-Crafts alkylations often require more than stoichiometric amounts of Lewis acids, which generate significant amounts of waste during workup. jk-sci.com The development of solid acid catalysts, such as zeolites and clays, offers a greener alternative. echemi.com These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the purification process and reducing waste.
The choice of solvents is also a critical consideration in green chemistry. echemi.com Many traditional organic solvents are volatile, flammable, and toxic. Replacing these with greener alternatives such as water, supercritical fluids, or even conducting reactions in solvent-free conditions can drastically reduce the environmental impact of the synthesis. indianchemicalsociety.com For the synthesis of a non-polar compound like this compound, solvent-free conditions or the use of high-boiling, recyclable solvents could be explored.
Furthermore, the development of synthetic routes that utilize renewable feedstocks is a long-term goal of sustainable chemistry. echemi.com While the current synthesis of this compound likely relies on petroleum-derived starting materials, future research could explore pathways from bio-based platform chemicals.
The application of green chemistry principles to the synthesis of this compound is summarized in the table below.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Catalysis | Replacement of stoichiometric Lewis acids with solid acid catalysts (e.g., zeolites). echemi.com | Reduced waste, catalyst reusability, easier product separation. |
| Atom Economy | Optimization of reaction conditions to minimize byproduct formation. echemi.com | Higher yield, reduced waste, lower cost. |
| Safer Solvents | Use of water, supercritical CO2, or solvent-free conditions. indianchemicalsociety.com | Reduced environmental impact, improved safety. |
| Renewable Feedstocks | Exploration of synthetic pathways from bio-based starting materials. echemi.com | Increased sustainability, reduced reliance on fossil fuels. |
By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more efficient, safer, and more environmentally sustainable.
Advanced Spectroscopic and Chromatographic Characterization
Mass Spectrometry for Molecular Confirmation and Impurity Profiling
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and identifying potential impurities. High-resolution mass spectrometry (HRMS) would provide the exact mass of 1,1,3,3,4,6-Hexamethylindan-5-ol, allowing for the confirmation of its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural clues, corroborating the data obtained from NMR spectroscopy. This technique is also highly sensitive for detecting and identifying trace-level impurities that may be present in a sample. As with NMR, specific mass spectrometry data for this compound is not currently available in the public domain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, IR spectroscopy would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) group's stretching vibration. Other bands corresponding to C-H and C-C stretching and bending vibrations of the indan (B1671822) core and methyl groups would also be present. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton. The scientific literature does not currently contain any published IR or Raman spectra for this specific compound.
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are essential for separating a compound from a mixture and quantifying its concentration.
A specific HPLC method for the analysis of this compound has been developed. This reverse-phase (RP) method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (ACN) and water with a formic acid modifier. This allows for the separation of the compound based on its polarity.
Table 1: HPLC Method for this compound
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (ACN), Water, Formic Acid |
| Detection | Not Specified |
This table is based on the available information for an established HPLC method.
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For this compound to be analyzed by GC-MS, it would likely require derivatization of the hydroxyl group to increase its volatility. This would involve reacting the -OH group with a silylating agent, for example. The gas chromatograph would separate the derivatized compound from other components in the sample before it enters the mass spectrometer for detection and identification. No specific GC-MS applications for this compound have been reported.
Advanced hyphenated techniques, which couple a separation technique with a powerful detection method, would be invaluable for a more in-depth analysis of this compound. For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the direct analysis of the compound without the need for derivatization, providing both separation and mass data. Another powerful technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), which would enable the acquisition of NMR data on the separated compound, providing unambiguous structural confirmation. There are currently no published studies utilizing these advanced hyphenated techniques for the analysis of this compound.
Specialized Techniques for Conformational and Stereochemical Analysis
The indan scaffold, with its fused five- and six-membered rings, presents a unique set of stereochemical and conformational challenges. The substituents on this framework dictate the preferred spatial arrangements and can give rise to multiple stereoisomers. Advanced spectroscopic and chromatographic methods are indispensable for elucidating these structural nuances.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons within a molecule. huji.ac.ilnih.govarxiv.org These experiments detect through-space interactions, as opposed to through-bond couplings, providing crucial data for conformational analysis. nih.gov
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei (I ∝ 1/r⁶), making it highly sensitive to internuclear distances, typically up to 5 Å. huji.ac.il A 2D-NOESY or ROESY spectrum displays cross-peaks between protons that are close in space, allowing for the mapping of these proximities.
For a molecule like this compound, these techniques would be critical in:
Determining the relative stereochemistry of the substituents: For instance, NOE cross-peaks between the proton of the hydroxyl group and the protons of the adjacent methyl groups would help establish their relative orientation.
Elucidating the conformation of the five-membered ring: The indan ring system is not perfectly planar. NOESY or ROESY can help determine the preferred envelope or twist conformation by identifying key spatial relationships between the protons on this ring.
The choice between NOESY and ROESY often depends on the molecular weight of the compound. For small to medium-sized molecules where the NOE might be close to zero, ROESY is often the preferred experiment as the ROE is always positive. arxiv.org
Table 1: Illustrative NOESY/ROESY Data for Conformational Analysis of a Substituted Cyclic Compound (Note: This is a hypothetical data table to illustrate the application of the technique, as specific data for this compound is not available.)
| Interacting Protons | Cross-Peak Intensity | Inferred Distance (Å) | Structural Implication |
| H (hydroxyl) - H (C4-methyl) | Strong | ~2.5 | Proximity suggests a specific rotational conformation of the hydroxyl group. |
| H (aromatic) - H (C6-methyl) | Medium | ~3.0 | Defines the orientation of the C6-methyl group relative to the aromatic ring. |
| H (C3-methyl) - H (C4-methyl) | Weak | ~4.0 | Indicates a trans-like arrangement of these methyl groups on the indan skeleton. |
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com For a definitive conformational and stereochemical assignment of this compound, obtaining a suitable single crystal for X-ray analysis would be the most direct approach. mdpi.comrigaku.com
The resulting crystal structure would reveal:
The exact conformation of the indan ring system.
The spatial arrangement of all substituent groups.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.
Table 2: Representative Crystallographic Data for an Indan Derivative (Note: This table presents typical parameters obtained from an X-ray crystallography experiment for a related class of compounds, as specific data for this compound is not publicly available.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.76 |
| c (Å) | 15.43 |
| β (°) | 98.7 |
| Volume (ų) | 1368 |
| Z | 4 |
Given that this compound possesses a chiral center (C4), it exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is a powerful technique for the separation and analysis of these enantiomers. nih.govnih.gov
The principle of chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. This allows for both the analytical quantification of the enantiomeric excess (ee) and the preparative separation of the individual enantiomers. wikipedia.org For instance, a study on the chiral resolution of indapamide, a molecule also containing an indan core, successfully separated its enantiomers using a cellulose tris(3,5-dichlorophenylcarbamate) based column. nih.gov
Table 3: Exemplary Chiral HPLC Separation Parameters for an Indan-like Compound (Note: This is an illustrative table based on typical conditions for chiral separations, as specific data for this compound is not available.)
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) and molecular mechanics are invaluable for exploring the conformational landscape of a molecule. nih.gov These methods can be used to:
Calculate the relative energies of different possible conformers.
Predict NMR parameters, which can then be compared with experimental data.
Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand reactivity.
For this compound, computational studies could predict the most stable conformations of the indan ring and the rotational preferences of the substituent groups, providing a theoretical framework to support and interpret experimental findings.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
For 1,1,3,3,4,6-Hexamethylindan-5-ol, such calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, a key aspect of its potential antioxidant activity, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Other properties that can be derived include the electrostatic potential map, which visualizes the charge distribution across the molecule, identifying electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. Dipole moment, polarizability, and hyperpolarizability can also be computed to understand the molecule's response to external electric fields and its non-linear optical properties.
Hypothetical Data from Quantum Chemical Calculations
The following table presents hypothetical values for electronic properties of this compound, as might be obtained from quantum chemical calculations. These values are for illustrative purposes only.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability (potential antioxidant) |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.0 eV | Suggests high chemical stability |
| Dipole Moment | 1.5 D | Indicates moderate polarity |
| Molecular Polarizability | 25.0 ų | Relates to intermolecular dispersion forces |
Molecular Dynamics Simulations for Conformational Behavior and Interactions
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and interactions with its environment over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.
For this compound, MD simulations would be invaluable for understanding its conformational flexibility. The indan (B1671822) core is relatively rigid, but the methyl groups can rotate, and the hydroxyl group's orientation can change. These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. This is particularly important for understanding how the molecule might interact with biological systems, such as cell membranes or proteins. rsc.org
MD simulations can also be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could investigate its aggregation behavior. Furthermore, simulations with solvent molecules can elucidate solvation effects and the structure of the solvation shell around the molecule. This information is crucial for understanding its solubility and partitioning behavior. rsc.org
Density Functional Theory (DFT) Studies on Reactivity and Spectroscopic Transitions
Density Functional Theory (DFT) is a class of quantum chemical methods that has become particularly popular for its balance of accuracy and computational cost. nih.gov DFT is well-suited for studying the reactivity of molecules like this compound, which is a phenolic compound and thus a potential antioxidant.
DFT calculations can be used to model chemical reactions, such as the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, which are key pathways for antioxidant activity. unec-jeas.comresearchgate.net By calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond, researchers can predict the ease with which the molecule can donate a hydrogen atom to quench a free radical. researchgate.net Similarly, the ionization potential (IP) can be calculated to assess the feasibility of an electron transfer mechanism. These reactivity indices provide a quantitative measure of the molecule's antioxidant potential. nih.gov
Furthermore, DFT can be employed to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can simulate the electronic transitions that give rise to UV-Visible absorption spectra. This allows for the prediction of the wavelengths of maximum absorption (λmax). Similarly, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, by assigning specific vibrational modes to the observed spectral peaks.
Hypothetical Reactivity and Spectroscopic Data from DFT Calculations
This table illustrates the type of data that could be generated for this compound using DFT methods. The values are hypothetical.
| Parameter | Hypothetical Value | Implication |
| O-H Bond Dissociation Enthalpy | 85 kcal/mol | Predicts antioxidant activity via hydrogen atom transfer |
| Ionization Potential | 7.5 eV | Predicts antioxidant activity via electron transfer |
| Predicted λmax (UV-Vis) | 280 nm | Corresponds to electronic transitions in the aromatic ring |
| Key IR Frequency (O-H stretch) | 3600 cm⁻¹ | Identifies the presence and environment of the hydroxyl group |
Structure-Reactivity Relationship Studies through Computational Models
By systematically modifying the structure of this compound in silico, computational models can be used to establish structure-reactivity relationships. For instance, one could computationally investigate a series of related indan-based phenols with different substitution patterns. By calculating the reactivity descriptors (like BDE and IP) for each analogue, it is possible to understand how the number and position of methyl groups, or the presence of other functional groups, influence the molecule's properties.
These studies can reveal important trends. For example, it could be determined how the steric hindrance provided by the gem-dimethyl groups at positions 1 and 3 affects the accessibility of the phenolic hydroxyl group and, consequently, its reactivity. rsc.org Such computational screening can be a highly efficient way to identify which structural modifications would be most effective at enhancing a desired property, such as antioxidant efficacy, thereby guiding synthetic chemistry efforts towards the most promising candidate molecules.
Predictive Modeling for Environmental Persistence and Bioaccumulation Potential
Computational models are increasingly used to predict the environmental fate of chemical compounds. For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate its potential for environmental persistence and bioaccumulation. nih.govresearchgate.net
QSAR models are statistical models that correlate the chemical structure of a compound with its biological or environmental activity. tandfonline.com To predict persistence, a QSAR model might use calculated molecular descriptors (such as molecular weight, logP, and electronic properties) to estimate the rate of degradation through processes like biodegradation or photolysis. ut.ee
The bioaccumulation potential is often assessed by predicting the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. QSAR models for BCF typically use descriptors related to the molecule's hydrophobicity, such as the octanol-water partition coefficient (log Kow), which can also be estimated using computational methods. Given the lipophilic nature of the hexamethylindan core, it would be critical to assess its potential for bioaccumulation.
These predictive models are vital for early-stage risk assessment of new or uncharacterized chemicals, helping to identify compounds that may pose a long-term risk to the environment.
Chemical Transformations and Derivative Synthesis
Oxidation Reactions and Characterization of Oxidized Products
The oxidation of 1,1,3,3,4,6-hexamethylindan-5-ol is anticipated to proceed via pathways characteristic of sterically hindered phenols. Due to the extensive substitution on the indane ring, the phenolic hydroxyl group is sterically encumbered, which influences the nature of the oxidation products.
Mild oxidizing agents are expected to convert the phenol (B47542) into a stable phenoxyl radical. The steric shielding provided by the neighboring methyl and gem-dimethyl groups on the indane frame would contribute to the stability of this radical, preventing rapid dimerization or further oxidation.
Stronger oxidizing agents, however, can lead to the formation of quinone-type structures. For instance, oxidation may yield a p-quinol ether or a related cyclohexadienone derivative. The precise structure of the oxidized product would depend on the specific oxidant used and the reaction conditions.
Characterization of Oxidized Products: The characterization of these potential oxidized products would rely on a combination of spectroscopic techniques:
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting phenol and the appearance of a strong C=O stretching band would indicate the formation of a quinone or cyclohexadienone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would show significant shifts in the signals corresponding to the aromatic ring protons and carbons, reflecting the change in the electronic structure upon oxidation.
Mass Spectrometry (MS): The molecular weight of the product, as determined by MS, would confirm the incorporation of oxygen atoms.
| Oxidizing Agent | Expected Major Product | Plausible Reaction Conditions |
| Lead(IV) oxide (PbO₂) | 1,1,3,3,4,6-Hexamethylindan-5-oxyl radical | Inert solvent (e.g., benzene), room temperature |
| Fremy's salt | 1,1,3,3,4,6-Hexamethylindane-5,7-dione | Aqueous solution, mild basic conditions |
| Salcomine-O₂ | Corresponding quinone | Organic solvent (e.g., DMF, CH₂Cl₂) |
Reduction Pathways and Characterization of Reduced Species
The reduction of this compound can target either the aromatic ring or proceed via hydrogenolysis of the hydroxyl group, although the latter is generally less favorable for phenols.
Catalytic hydrogenation of the aromatic ring is a plausible reduction pathway. Under high pressure and temperature, and in the presence of a suitable catalyst such as rhodium on carbon, the aromatic ring could be reduced to a cyclohexanol derivative. The stereochemistry of the resulting product would be influenced by the steric bulk of the substituents on the indane core.
Characterization of Reduced Species:
NMR Spectroscopy: The most definitive evidence for the reduction of the aromatic ring would come from 1H NMR, which would show the disappearance of aromatic proton signals and the appearance of signals in the aliphatic region corresponding to the new cyclohexane ring protons.
IR Spectroscopy: The characteristic aromatic C-H and C=C stretching bands would disappear, while the O-H stretching band would be retained.
| Reducing Agent/System | Expected Major Product | Plausible Reaction Conditions |
| H₂/Rh-C | 1,1,3,3,4,6-Hexamethyl-perhydroindan-5-ol | High pressure, elevated temperature, solvent (e.g., ethanol) |
| Birch Reduction (Na/NH₃, EtOH) | 1,1,3,3,4,6-Hexamethyl-1,4,5,7a-tetrahydroindan-5-ol | Liquid ammonia, ethanol, low temperature |
Esterification and Etherification of the Hydroxyl Group
The phenolic hydroxyl group of this compound can undergo esterification and etherification, though the steric hindrance around this group necessitates carefully chosen reagents and conditions.
Esterification: Standard Fischer esterification conditions (refluxing with a carboxylic acid and a strong acid catalyst) may be slow due to steric hindrance. More reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine or triethylamine, would likely be more effective in forming the corresponding ester.
Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a viable route for preparing ethers of this compound. The formation of the phenoxide with a strong base (e.g., sodium hydride) followed by reaction with an alkylating agent would yield the desired ether. The steric hindrance might limit the reaction to less bulky alkylating agents.
| Reaction Type | Reagents | Expected Product | Plausible Reaction Conditions |
| Esterification | Acetyl chloride, Pyridine | 1,1,3,3,4,6-Hexamethylindan-5-yl acetate (B1210297) | Inert solvent (e.g., DCM), 0 °C to room temperature |
| Etherification | Sodium hydride, Methyl iodide | 5-Methoxy-1,1,3,3,4,6-hexamethylindane | Anhydrous THF, room temperature |
Electrophilic Aromatic Substitution Reactions on the Indane Ring System
Electrophilic aromatic substitution (EAS) on the indane ring of this compound is expected to be challenging but feasible under specific conditions. byjus.commasterorganicchemistry.com The aromatic ring is highly activated by the electron-donating hydroxyl group and the numerous methyl groups. byjus.commasterorganicchemistry.com However, the ring is also sterically congested, which will significantly influence the regioselectivity of the substitution.
The hydroxyl group is a strong ortho, para-director. In this molecule, the position para to the hydroxyl group is blocked by a methyl group. The two ortho positions are also substituted with methyl groups. Therefore, substitution would likely occur at the only available position on the aromatic ring, which is C7. The reaction would likely require forcing conditions to overcome the steric hindrance.
Common EAS reactions and their expected outcomes are:
Nitration: Reaction with a nitrating agent (e.g., HNO₃/H₂SO₄) would be expected to introduce a nitro group at the C7 position.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would likely yield the 7-halo derivative.
Friedel-Crafts Acylation/Alkylation: These reactions would also be expected to occur at the C7 position, though the steric hindrance might be a significant barrier, especially for bulky electrophiles.
| Reaction | Electrophile Source | Expected Product | Plausible Reaction Conditions |
| Nitration | HNO₃ / H₂SO₄ | 7-Nitro-1,1,3,3,4,6-hexamethylindan-5-ol | Low temperature |
| Bromination | Br₂ / FeBr₃ | 7-Bromo-1,1,3,3,4,6-hexamethylindan-5-ol | Inert solvent, dark |
| Acylation | Acetyl chloride / AlCl₃ | 7-Acetyl-1,1,3,3,4,6-hexamethylindan-5-ol | Inert solvent, low temperature |
Exploration of Non Biological Applications
Investigation of Photophysical and Electronic Properties in Conjugated Systems
Charge Transfer Phenomena in Related Indene Frameworks
Charge transfer is a fundamental process in photophysics where the absorption of light promotes an electron from a donor (D) to an acceptor (A) moiety within the same or different molecules. In systems containing an indene framework, the extent of this charge transfer and the properties of the resulting charge-separated state are heavily influenced by the nature and position of substituents on the indene ring.
Research on substituted indenes with a pendant ferrocenyl group, a well-known electron donor, provides valuable insights into these phenomena. The degree of methylation on the indene group has been shown to systematically alter the redox potentials of the molecule. acs.org This suggests that the electron-donating strength of the indene framework can be finely tuned, which in turn affects the energy of the charge transfer absorption band. Upon oxidation, a new absorption band in the near-infrared (NIR) region appears, and its energy and intensity are correlated with the degree of methylation and the planarity between the cyclopentadienyl and indene rings. acs.org
The following table illustrates the effect of methyl substitution on the first oxidation potential of ferrocenyl-indene complexes, demonstrating the tunability of the electronic properties of the indene framework.
| Compound | Number of Methyl Groups on Indene | First Oxidation Potential (V vs. SCE) |
| 1 | 0 | 0.51 |
| 2 | 1 | 0.48 |
| 3 | 2 | 0.45 |
| 4 | 3 | 0.42 |
Data adapted from studies on ferrocenyl-indene complexes and is intended to be illustrative of substituent effects on related indane frameworks.
Redox-Switchable Optical Properties
The ability to reversibly modulate the optical properties of a molecule through redox processes is a key feature of "smart" materials. The indene framework can be a central component in such redox-switchable systems. For example, helicenes featuring an indenofluorene-bridged bisthioxanthylidene have been shown to exhibit highly reversible modulation of their (anti)aromatic character through a two-electron electrochemical redox process. nih.govnih.gov
In its neutral state, the indenofluorene scaffold is aromatic. Upon oxidation, it converts to a structure containing a formally antiaromatic as-indacene motif. This transformation is accompanied by significant changes in the molecule's geometry and, consequently, its optical properties. nih.govnih.gov The absorption spectrum of the neutral compound shows distinct maxima, which are significantly altered upon oxidation, indicating a change in the electronic structure of the conjugated system. nih.gov
The table below summarizes the changes in the absorption maxima of a helically extended indeno[2,1-c]fluorene upon electrochemical oxidation, showcasing the redox-switchable nature of such systems.
| Redox State | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Neutral | 246 | 77,500 |
| 281 | 46,500 | |
| 318 | 32,700 | |
| 409 | 45,500 | |
| Oxidized | Not Reported | Not Reported |
Data is for a helically extended indeno[2,1-c]fluorene and serves to illustrate the concept of redox-switchable optical properties in related indene frameworks.
This reversible switching of molecular geometry, aromaticity, and absorbance underpins the potential of indane and indene-based compounds in the development of molecular machines, responsive materials, and organic (opto)electronics. nih.gov
Environmental Behavior and Degradation Pathways
Application of Environmental Fate Modeling Approaches
Environmental Fate Models (EFMs) are computational tools used to predict the distribution and concentration of chemicals in the environment. mdpi.com For a new substance like 1,1,3,3,4,6-Hexamethylindan-5-ol, modeling is a critical first step to estimate its likely environmental behavior in the absence of extensive empirical data.
These models integrate a chemical's physicochemical properties with information about environmental compartments to simulate processes like transport, transfer, and degradation. mdpi.com The fundamental concept is a mass balance equation, which tracks the movement and transformation of the chemical through different media such as air, water, soil, and sediment. up.pt
Table 1: Illustrative Input Parameters for an Environmental Fate Model
This table represents the type of data that would be used as inputs for modeling the environmental fate of a compound like this compound. The values are hypothetical.
| Parameter | Hypothetical Value | Unit | Significance |
| Molecular Weight | 232.39 | g/mol | Influences diffusion and transport. |
| Water Solubility | 10 | mg/L | Affects concentration in aquatic systems. |
| Vapor Pressure | 0.01 | Pa | Determines partitioning into the atmosphere. |
| Log Kow | 4.5 | - | Indicates potential for bioaccumulation in organisms. |
| Henry's Law Constant | 0.5 | Pa·m³/mol | Describes partitioning between air and water. |
Biodegradation and Abiotic Degradation Studies in Environmental Media
Biodegradation is the breakdown of organic substances by microorganisms. It is a primary pathway for the removal of chemicals from the environment. Standardized tests are used to assess a compound's susceptibility to microbial degradation. asm.orgeurofins.com
Ready Biodegradability Tests: These tests, such as the OECD 301 series, determine if a chemical can be rapidly and extensively broken down by unacclimated microorganisms under aerobic conditions. smithers.com Common methods measure the evolution of carbon dioxide (CO₂) or the depletion of dissolved oxygen over a 28-day period. smithers.com A compound is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., 60% for CO₂ evolution) within a 10-day window. smithers.com
Inherent Biodegradability Tests: If a compound fails a ready biodegradability test, further studies may be conducted to assess its potential for "inherent biodegradability." These tests use a higher concentration of microorganisms or a longer incubation period to determine if the compound can be degraded under optimal conditions.
Abiotic Degradation: In addition to biodegradation, chemicals can be broken down by non-biological processes.
Hydrolysis: The reaction of a substance with water. This is particularly relevant for compounds with functional groups that can be cleaved by water, and the rate is often pH-dependent.
Photolysis: The breakdown of a chemical by light. This is a significant degradation pathway for compounds present in surface waters or the atmosphere.
Table 2: Hypothetical Biodegradation and Abiotic Degradation Data
This table illustrates the kind of results that would be obtained from degradation studies for a compound like this compound. The data is for illustrative purposes only.
| Study Type | Method | Result | Interpretation |
| Ready Biodegradability | OECD 301B (CO₂ Evolution) | 15% degradation in 28 days | Not readily biodegradable. |
| Hydrolysis | OECD 111 | Half-life > 1 year at pH 4, 7, 9 | Stable to hydrolysis under environmental conditions. |
| Photolysis in Water | OECD 316 | Half-life of 25 days | Potential for slow degradation in sunlit surface waters. |
Sorption and Transport Phenomena in Aquatic and Terrestrial Systems
Sorption refers to the process by which a chemical binds to solid particles, such as soil or sediment. This process significantly influences a chemical's mobility and bioavailability in the environment. researchgate.net A compound that strongly sorbs to soil particles will be less likely to leach into groundwater or be available for uptake by organisms. researchgate.netcofc.edu
Batch Equilibrium Studies: The sorption potential of a compound is typically measured using batch equilibrium experiments. In these studies, a solution of the chemical is mixed with a known amount of soil or sediment. After a period of shaking to reach equilibrium, the concentration of the chemical remaining in the solution is measured. The amount sorbed to the solid phase is then calculated by difference.
The results are often described by sorption isotherms, such as the Freundlich or Langmuir models, which relate the concentration of the chemical in the solid phase to the concentration in the aqueous phase. nih.govclemson.edu The soil organic carbon-water partitioning coefficient (Koc) is a key parameter derived from these studies. It normalizes the sorption potential to the organic carbon content of the soil, allowing for comparisons across different soil types. researchgate.net
Factors Influencing Sorption and Transport:
Soil Properties: The amount of organic matter and the type and amount of clay minerals are critical factors controlling sorption. cofc.educlemson.edu
Chemical Properties: The hydrophobicity of a chemical (often indicated by its Kow value) is a major driver of sorption to organic matter.
Environmental Conditions: pH can be a significant factor for ionizable compounds, affecting their charge and interaction with soil particles. researchgate.net
Table 3: Illustrative Sorption Coefficients
This table shows hypothetical sorption data for this compound in different soil types. This data is not based on actual experiments.
| Soil Type | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) | Mobility Potential |
| Sandy Loam | 1.5 | 10 | 75 | 5000 | Low |
| Silt Clay | 3.0 | 40 | 180 | 6000 | Low |
| Sand | 0.5 | 5 | 20 | 4000 | Low to Moderate |
Future Research Directions and Emerging Challenges
Development of Novel, Atom-Economical, and Sustainable Synthetic Routes
The traditional synthesis of polyalkylated indanes often relies on Friedel-Crafts alkylation reactions, which can generate significant waste and utilize hazardous catalysts. mt.com Future research is geared towards developing more efficient and environmentally benign synthetic pathways. The principles of atom economy, which seek to maximize the incorporation of all materials used in the process into the final product, are central to this effort. rsc.org
A promising avenue is the exploration of solid acid catalysts, such as zeolites and acid-activated clays, to replace traditional Lewis acids like aluminum chloride. researchgate.net These materials offer advantages in terms of reusability, reduced corrosion, and easier product separation. Furthermore, developing one-pot synthesis methodologies, where multiple reaction steps are carried out in the same reactor, can significantly improve efficiency and reduce waste. researchgate.net Research into catalytic systems that are recoverable and can be reused multiple times without significant loss of activity is also a key objective. researchgate.net The use of biomass-derived raw materials as a starting point for synthesis is another critical area of investigation, aiming to create a more sustainable production lifecycle. rsc.orgpremiumbeautynews.com
| Synthesis Strategy | Advantages | Research Focus |
| Solid Acid Catalysis | Reusable, less corrosive, easier separation. researchgate.net | Development of novel zeolite and clay-based catalysts. |
| One-Pot Synthesis | Increased efficiency, reduced waste and energy consumption. researchgate.net | Designing sequential reactions for polyalkylation. |
| Reusable Catalysts | Lower cost, reduced environmental impact. researchgate.net | Improving catalyst stability and longevity. |
| Bio-based Feedstocks | Reduced reliance on petrochemicals, improved sustainability. rsc.orgpremiumbeautynews.com | Conversion of molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.org |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis of 1,1,3,3,4,6-Hexamethylindan-5-ol is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques are pivotal in achieving this. In situ monitoring, where the reaction is analyzed in real-time without the need for sample extraction, provides invaluable data on reaction kinetics and the formation of intermediates. mt.com
Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, products, and key intermediates throughout the course of a reaction. mt.comiitm.ac.in For instance, in Friedel-Crafts reactions, these methods can help elucidate the role of the catalyst and the formation of carbocation intermediates. mt.comcityu.edu.hk Two-dimensional NMR spectroscopy can provide detailed structural information on complex molecules and help in the conformational analysis of the final product. iitm.ac.in The use of derivative spectrophotometry can also be beneficial for resolving overlapping spectral bands in complex reaction mixtures, thereby enhancing both qualitative and quantitative analysis. ajpaonline.comresearchgate.net
| Spectroscopic Technique | Application in Synthesis | Insights Gained |
| In Situ FTIR/Raman | Real-time monitoring of reactant and product concentrations. mt.com | Reaction kinetics, intermediate formation, catalyst activity. mt.com |
| 2D NMR Spectroscopy | Detailed structural elucidation and conformational analysis. iitm.ac.in | Stereochemistry, isomeric purity. |
| Derivative UV-Vis | Resolution of overlapping spectra in mixtures. ajpaonline.comresearchgate.net | Accurate quantitative analysis of components. |
| Mass Spectrometry | Identification of reaction byproducts and intermediates. iitm.ac.in | Mechanistic pathway elucidation. |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research
Expanding the Scope of Niche Non-Biological Applications and Functional Materials
While the primary application of this compound and related compounds is in fragrances, their unique chemical structures may lend them to other niche applications. The highly substituted and rigid indan (B1671822) backbone could be a useful building block in the synthesis of novel functional materials.
Future research could explore the potential of polyalkylated indanes as precursors for specialized polymers with unique thermal or optical properties. Their incorporation into polymer chains could impart increased rigidity and thermal stability. Furthermore, the phenolic hydroxyl group on this compound could be chemically modified to create derivatives with applications as antioxidants or stabilizers in various materials. The potential for these compounds to act as building blocks in supramolecular chemistry, forming well-defined assemblies with specific functions, is another area worthy of investigation.
Addressing Environmental Persistence through Advanced Green Chemistry Design
A significant challenge associated with some synthetic musks, particularly polycyclic musks, is their environmental persistence and potential for bioaccumulation. greenpeace.tosafecosmetics.orgnist.gov These compounds are often not readily biodegradable and can be detected in various environmental compartments, including water systems and aquatic organisms. acs.orgmdpi.com
Addressing this challenge requires the application of green chemistry principles to the design of new fragrance molecules. symrise.comperfumerflavorist.com A key goal is to develop new musk compounds that are readily biodegradable, thus reducing their environmental footprint. nih.gov This involves designing molecules with features that are more susceptible to microbial degradation, such as ester or ether linkages, while retaining the desired olfactory properties. The "FiveCarbon Path™" is an example of a framework that guides the development of fragrance molecules with a focus on using renewable carbon, increasing carbon efficiency, maximizing biodegradability, and utilizing upcycled carbon from side streams. givaudan.com The development of biodegradable alternatives to persistent synthetic musks is a critical area of future research for the fragrance industry. premiumbeautynews.comnih.gov
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for structural elucidation of 1,1,3,3,4,6-Hexamethylindan-5-ol, and how should data be cross-validated?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign protons and carbons, focusing on methyl group splitting patterns and aromatic proton environments .
- Infrared Spectroscopy (IR) : Identify hydroxyl (-OH) stretching (~3200–3600 cm) and aromatic C-H bending vibrations (700–900 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (326.5268 g/mol) via high-resolution MS (HRMS) and analyze fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in non-polar solvents (e.g., hexane) .
Q. What synthetic routes are reported for this compound, and what key reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Alkylation : Employ AlCl as a catalyst to introduce methyl groups to the indan backbone under anhydrous conditions .
- Hydroxylation : Use oxidative agents (e.g., m-CPBA) or enzymatic methods to introduce the -OH group at the 5-position .
- Purification : Optimize column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the compound from regioisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodology :
- Error Analysis : Compare experimental NMR/IR data with DFT-optimized structures (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or conformational flexibility .
- Dynamic NMR Studies : Perform variable-temperature NMR to detect hindered rotation or tautomerism in the indan system .
- Crystallographic Validation : Resolve ambiguities via X-ray diffraction, particularly for methyl group stereochemistry .
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Methodology :
- Factorial Design : Test variables (catalyst loading, temperature, reaction time) using a 2 factorial approach to identify significant factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., AlCl concentration vs. temperature) to predict optimal conditions .
- Scale-Up Considerations : Maintain mixing efficiency and heat transfer consistency during pilot-scale synthesis .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodology :
- Molecular Dynamics (MD) Simulations : Study interactions with catalysts (e.g., transition metals) under simulated reaction conditions .
- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., hydroxylation or methylation steps) .
- Docking Studies : Model binding affinities with biological targets (e.g., enzymes) to guide bioactivity studies .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how are results contextualized?
- Methodology :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory Testing : Measure inhibition of COX-2 or TNF-α production in macrophage models (e.g., RAW 264.7) .
- Data Interpretation : Compare results with structurally similar indan derivatives (e.g., 5-methoxyindoles) to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
